

Discovery and History of Homoorsellinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2-Ethyl-4,6-dihydroxybenzoic acid*

CAS No.: 4299-73-4

Cat. No.: B3136988

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Executive Summary

Homoorcellinic acid (**2-ethyl-4,6-dihydroxybenzoic acid**) represents a pivotal molecule in the history of polyketide biosynthesis research. Originally discovered in the 1960s as a "biosynthetic anomaly" induced by precursor feeding in fungi, it provided the first concrete evidence that polyketide synthases (PKS) could accept alternative starter units—a principle that underpins modern combinatorial biosynthesis. Today, the homoorsellinic acid moiety is recognized as a pharmacophore critical to the efficacy of Fidaxomicin (Dificid), a macrocyclic antibiotic used to treat *Clostridioides difficile* infections.

This guide details the structural elucidation, biosynthetic logic, and pharmacological significance of homoorsellinic acid, designed for researchers in natural product chemistry and drug discovery.

Part 1: Chemical Identity & Structural Logic

Homoorcellinic acid is the higher homologue of orsellinic acid, distinguished by the substitution of the C6-methyl group with an ethyl group. This subtle structural change, resulting from the

incorporation of a propionyl-CoA starter unit instead of acetyl-CoA, significantly alters the molecule's lipophilicity and steric profile.

Chemical Specifications

| Property | Data |
|-----------------------|---|
| IUPAC Name | 2-ethyl-4,6-dihydroxybenzoic acid |
| Common Name | Homoorsellinic acid |
| Molecular Formula | C ₉ H ₁₀ O ₄ |
| Molecular Weight | 182.17 g/mol |
| CAS Number | 4299-73-4 |
| Key Functional Groups | Carboxylic acid (C1), Phenolic hydroxyls (C2, C4), Ethyl group (C6) |
| Biosynthetic Class | Tetraketide (Polyketide) |

Part 2: The Discovery (1964) – Proving PKS Flexibility

The discovery of homoorsellinic acid was not a serendipitous isolation of a constitutive metabolite, but rather a deliberate feat of directed biosynthesis.

The *Penicillium baarnense* Experiment

In the early 1960s, the "acetate hypothesis" (that polyketides are assembled from acetate units) was well-established, but the specificity of the enzymes involved was unknown. In 1964, Klaus Mosbach at the University of Lund hypothesized that the "starter unit" of the polyketide chain could be manipulated.

The Protocol: Mosbach cultured *Penicillium baarnense*, a fungus known to produce orsellinic acid (from Acetyl-CoA + 3 Malonyl-CoA). He supplemented the Czapek-Dox medium with propionic acid (sodium propionate).

The Result: The fungus incorporated the propionate (converted in vivo to propionyl-CoA) as the starter unit.

- Control: Produced Orsellinic acid (Methyl group).
- Experimental: Produced Homoorsellinic acid (Ethyl group).^{[1][2]}

Significance: This was one of the first demonstrations that PKS enzymes possess substrate promiscuity regarding the starter unit. It proved that the chemical diversity of polyketides could be expanded by altering the intracellular pool of CoA-thioesters, laying the groundwork for "precursor-directed biosynthesis" used in modern drug development.

Part 3: Biosynthetic Mechanism^[4]

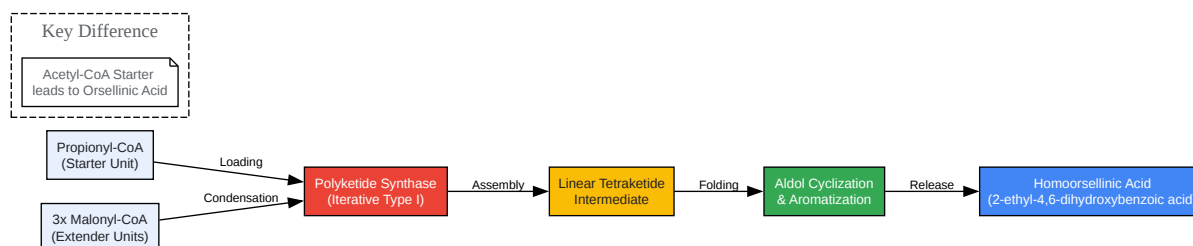
The biosynthesis of homoorsellinic acid follows a classic iterative PKS pathway. In fungi, this is catalyzed by a non-reducing Iterative Type I PKS. In bacteria (like the Fidaxomicin producer), it is often encoded by a specific gene (e.g., *tiaB*) acting within a larger cluster.

The Pathway Logic

- Priming (Starter Unit Selection): The PKS loading domain (KS/AT) selects Propionyl-CoA instead of Acetyl-CoA.
- Elongation (Claisen Condensation): The enzyme performs three iterative decarboxylative condensations using Malonyl-CoA as the extender unit.
- Stabilization: The resulting tetraketide intermediate is highly reactive.
- Cyclization & Aromatization: The chain undergoes an aldol-type cyclization (C2 to C7) followed by enolization to restore aromaticity, releasing the free acid.

Visualization: The PKS Assembly Line

The following diagram illustrates the divergence between Orsellinic and Homoorsellinic acid biosynthesis based on the starter unit.



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Caption: Biosynthetic flow showing the incorporation of Propionyl-CoA to form the ethyl-substituted aromatic ring.

Part 4: Clinical Relevance – The Fidaxomicin Connection[4]

While homooresellinic acid was a biosynthetic curiosity in the 1960s, it became clinically vital with the discovery of Fidaxomicin (Tiacumicin B).

Structural Role in Fidaxomicin

Fidaxomicin is an 18-membered macrocyclic antibiotic.[1][3] Its structure includes a dichloro-homooresellinic acid moiety glycosidically linked to a rhamnose sugar.[1]

- **Moiety Function:** The homooresellinic acid fragment (specifically the phenolic hydroxyls and the ethyl group) forms critical contacts with the "switch region" of the bacterial RNA polymerase.
- **Interaction:** The ethyl group (derived from the propionyl starter) fits into a hydrophobic pocket, while the phenolic groups engage in hydrogen bonding (e.g., with Lys1101 in M. tuberculosis RNAP models).

- Biosynthesis in *Dactylosporangium*: The gene *tiaB* encodes the specific PKS that synthesizes the homooresellinic acid precursor, which is subsequently chlorinated by a halogenase (*tiaM*) before attachment to the macrolide core.[4]

Part 5: Experimental Protocols

Protocol A: Precursor-Directed Isolation (Fungal)

Based on the foundational method by Mosbach (1964).

Objective: Induce production of homooresellinic acid in *Penicillium baarnense*.

- Culture Preparation:
 - Prepare Czapek-Dox liquid medium (standard composition).
 - Crucial Step: Supplement medium with Sodium Propionate (0.1% w/v) prior to inoculation.
 - Sterilize by autoclaving at 121°C for 15 min.
- Inoculation & Growth:
 - Inoculate with spores of *Penicillium baarnense*.
 - Incubate at 24–26°C in static or shake flasks (150 rpm) for 14–21 days.
- Extraction:
 - Filter mycelium to obtain culture filtrate.
 - Acidify filtrate to pH 2.0 using 1M HCl.
 - Extract 3x with equal volumes of Diethyl Ether or Ethyl Acetate.
- Purification:
 - Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.

- Separation: The crude extract contains both Orsellinic acid (endogenous) and Homoorsellinic acid.
- Perform silica gel chromatography.
- Mobile Phase: Benzene:Dioxane:Acetic Acid (90:25:4).
- Detection: FeCl_3 spray (Violet color indicates phenolic acids).

Protocol B: Chemical Synthesis (Aromatization Strategy)

For generating analytical standards without fermentation.

- Starting Material: Ethyl acetoacetate and Ethyl hex-2-enoate (or equivalent crotonate homologue).
- Condensation: Perform a Michael addition followed by Dieckmann condensation using Sodium Ethoxide in Ethanol.
- Aromatization: Treat the cyclic diketo ester with Bromine in Glacial Acetic Acid (oxidative aromatization).
- Hydrolysis: Reflux in KOH to hydrolyze the ester and decarboxylate if necessary to achieve the final benzoic acid structure.

References

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